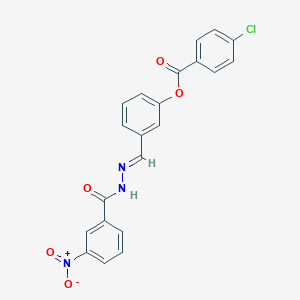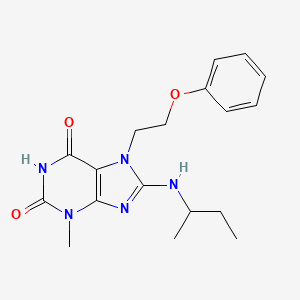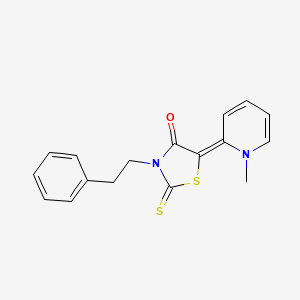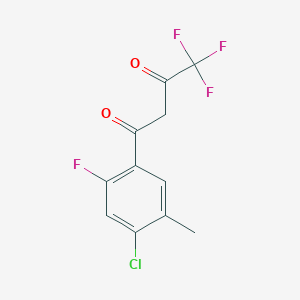
5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is a chemical compound with the empirical formula C9H11BrF3NO3SSi and a molecular weight of 378.24 g/mol . This compound is often used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 5-bromo-4-(trimethylsilyl)pyridine with trifluoromethanesulfonic anhydride . The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the acid by-products .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Cycloaddition Reagents: Dienes and dipolarophiles are often used in cycloaddition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Cycloaddition Products: Cycloaddition reactions can yield indole and other fused ring systems.
Scientific Research Applications
5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions . The trimethylsilyl group can be removed under fluoride conditions, generating a highly reactive intermediate that can participate in cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
- 2-Bromo-6-(trimethylsilyl)phenyl triflate
- 3-Bromo-1-(trimethylsilyl)-1-propyne
Uniqueness
5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is unique due to its combination of a bromine atom, a trimethylsilyl group, and a trifluoromethanesulfonate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
Properties
CAS No. |
1413439-82-3 |
|---|---|
Molecular Formula |
C9H11BrF3NO3SSi |
Molecular Weight |
378.24 g/mol |
IUPAC Name |
(5-bromo-4-trimethylsilylpyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H11BrF3NO3SSi/c1-19(2,3)8-6(10)4-14-5-7(8)17-18(15,16)9(11,12)13/h4-5H,1-3H3 |
InChI Key |
DFTOVRWLXREECB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NC=C1OS(=O)(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B12043594.png)
![6-Amino-1,4-diphenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12043607.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043614.png)

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043626.png)


![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)
![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)
![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)


![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)

